molecular formula C20H19NO3S B11322123 4-methoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

4-methoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11322123
M. Wt: 353.4 g/mol
InChI Key: QFVJUVSWNZXPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHOXY-N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Properties

Molecular Formula

C20H19NO3S

Molecular Weight

353.4 g/mol

IUPAC Name

4-methoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H19NO3S/c1-23-17-10-8-15(9-11-17)20(22)21(14-19-7-4-12-25-19)16-5-3-6-18(13-16)24-2/h3-13H,14H2,1-2H3

InChI Key

QFVJUVSWNZXPGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzoic acid, 3-methoxyaniline, and thiophene-2-carbaldehyde.

    Condensation Reaction: The first step involves the condensation of 4-methoxybenzoic acid with 3-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an amide bond.

    Thioether Formation: The resulting intermediate is then reacted with thiophene-2-carbaldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of specific biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzamide: A simpler analog with similar structural features.

    3-Methoxyphenylacetamide: Another analog with a different substitution pattern.

    Thiophene-2-carboxamide: A compound with a thiophene ring and amide functionality.

Uniqueness

4-METHOXY-N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both methoxy and thiophene groups, which may impart distinct chemical and biological properties compared to its analogs.

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